

An In-depth Technical Guide to Boc-N-(Allyl)-Glycine

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Compound of Interest

Compound Name: Boc-N-(Allyl)-Glycine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-tert-butyloxycarbonyl-N-allyl-glycine (**Boc-N-(Allyl)-Glycine**), a versatile amino acid derivative. Its utility as a building block in peptide synthesis and medicinal chemistry is well-established. The presence of the Boc (tert-butyloxycarbonyl) protecting group enhances its stability and reactivity, while the allyl side chain allows for selective modifications, making it a valuable component in the development of complex molecules and peptide-based therapeutics.^{[1][2]}

Core Properties

Boc-N-(Allyl)-Glycine is a white crystalline powder.^{[1][2]} Its key chemical and physical properties are summarized below for easy reference.

Property	Value	Source
CAS Number	145618-68-4	[1][2][3]
Molecular Formula	C ₁₀ H ₁₇ NO ₄	[1][2][4]
Molecular Weight	215.25 g/mol	[1][2][3][4]
Melting Point	89-94 °C	[1][2]
Purity	≥ 99% (HPLC)	[1][2]
Appearance	White powder	[1][2]
Storage Conditions	0-8 °C	[1][2]
InChI Key	FTLUYABUJZUQON-UHFFFAOYSA-N	[3]
Synonyms	2-(Allyl(tert-butoxycarbonyl)amino)acetic acid, [Allyl(tert-butoxycarbonyl)amino]acetic acid	[3]

Experimental Protocols

Detailed methodologies for the synthesis of **Boc-N-(Allyl)-Glycine** and its incorporation into peptide chains are crucial for its effective application.

1. Synthesis of **Boc-N-(Allyl)-Glycine**

A common method for the preparation of N-Boc-N-alkyl glycines involves the N-alkylation of N-Boc glycine.[5][6] The following protocol is based on a described synthesis of Boc-N(allyl)glycine.[5]

- Materials: N-Boc glycine, allyl bromide, potassium tert-butoxide, tetrahydrofuran (THF), ether, 1N HCl, dichloromethane, water, Na₂SO₄.
- Procedure:

- Dissolve N-Boc glycine in THF.
- Add potassium tert-butoxide to the solution to form the corresponding salt. The reaction may form a gel.[5]
- Introduce allyl bromide to the reaction mixture.
- Stir the reaction at 0 °C for 2 hours, then at room temperature for 24 hours.[5]
- After completion, evaporate the THF.
- Dissolve the residue in water and extract with ether to remove unreacted starting materials.
- Acidify the aqueous solution to pH 2 using 1N HCl.[5]
- Extract the product into dichloromethane (three portions).[5]
- Wash the combined organic phase with water, dry over Na₂SO₄, filter, and evaporate the solvent.[5]
- Purify the crude product by column chromatography to yield Boc-N(allyl)glycine.[5]

2. Incorporation of **Boc-N-(Allyl)-Glycine** into a Peptide using Solid-Phase Peptide Synthesis (SPPS)

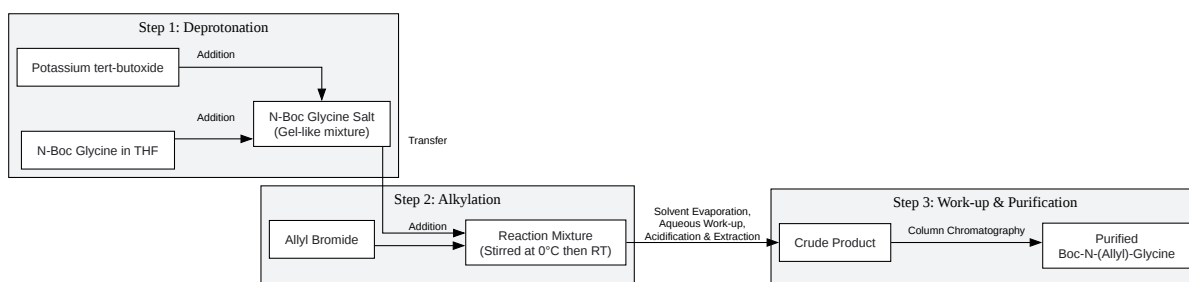
Boc-N-(Allyl)-Glycine is a valuable building block in solid-phase peptide synthesis (SPPS).[2] [7] The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a common approach where the N-α-amino group is temporarily protected by the acid-labile Boc group.[8]

- Materials: Pre-loaded resin (e.g., MBHA resin), **Boc-N-(Allyl)-Glycine**, Dichloromethane (DCM), Trifluoroacetic acid (TFA), Diisopropylethylamine (DIEA), a coupling reagent (e.g., HBTU), N,N-Dimethylformamide (DMF).[7]
- General SPPS Cycle:
 - Resin Swelling: Swell the pre-loaded resin in DCM within a reaction vessel.[7]

- Boc Deprotection: Remove the Boc protecting group from the N-terminal amino acid on the resin by treating it with a solution of TFA in DCM (e.g., 50% TFA) for approximately 30 minutes.[\[7\]](#)[\[8\]](#)
- Washing: Thoroughly wash the resin with DCM and DMF to remove excess TFA and byproducts.[\[7\]](#)
- Neutralization: Neutralize the resulting trifluoroacetate salt on the resin with a solution of DIEA in DMF (e.g., 10% DIEA) to yield the free amine. This is followed by washing with DMF.[\[7\]](#)[\[8\]](#)
- Coupling:
 - In a separate vial, pre-activate **Boc-N-(Allyl)-Glycine** (2-4 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU) and DIEA in DMF for 5-10 minutes.[\[7\]](#)
 - Add the activated amino acid solution to the resin.
 - Allow the coupling reaction to proceed for 1-2 hours with agitation.[\[7\]](#)
- Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.[\[7\]](#)
- This cycle is repeated for each subsequent amino acid to be added to the peptide chain.

Visualized Workflows

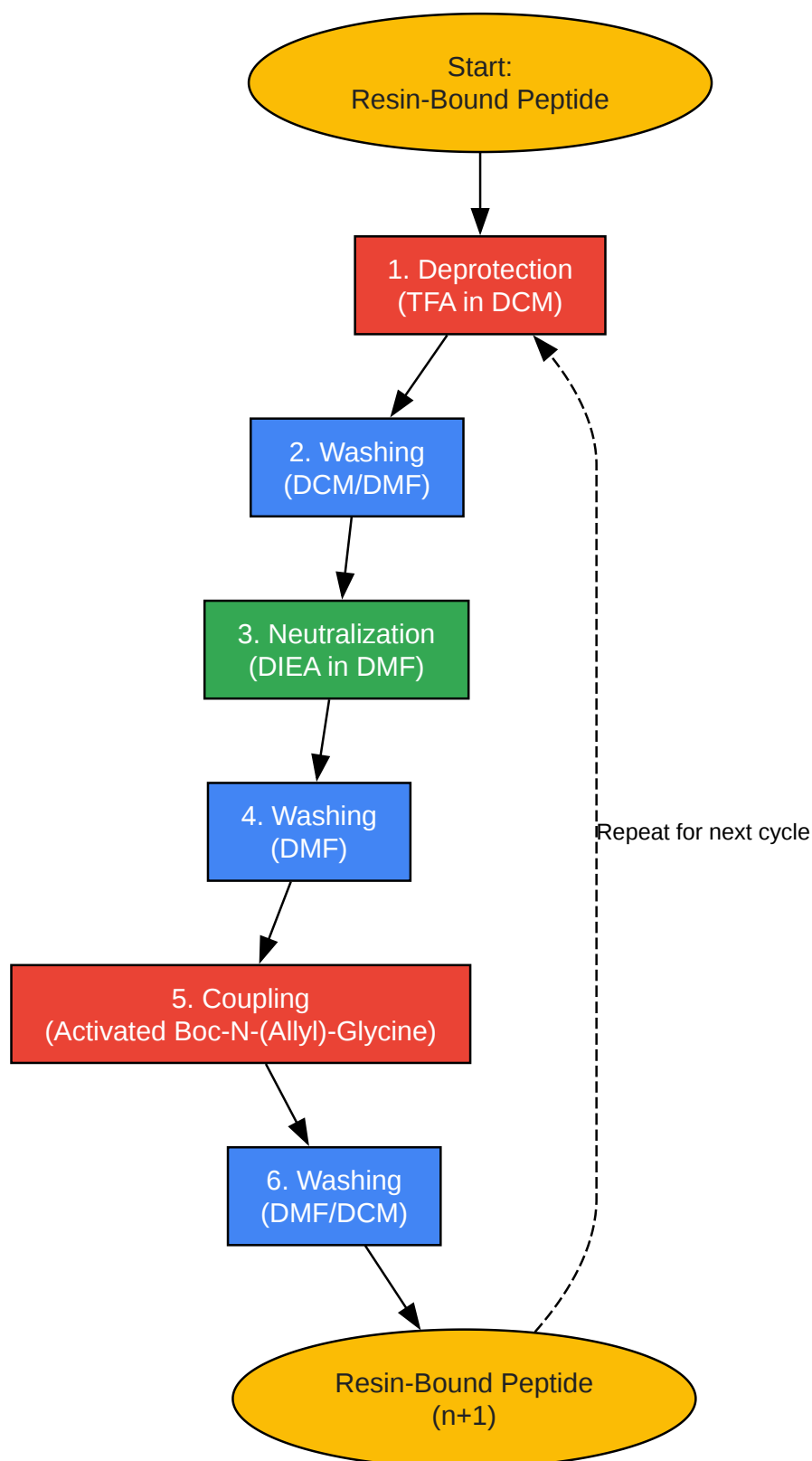
Synthesis of **Boc-N-(Allyl)-Glycine**



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Caption: Workflow for the synthesis of **Boc-N-(Allyl)-Glycine**.

Solid-Phase Peptide Synthesis (SPPS) Cycle



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Caption: General workflow for SPPS incorporating **Boc-N-(Allyl)-Glycine**.

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